4-Bromo-3-fluorophenylzinc iodide

説明

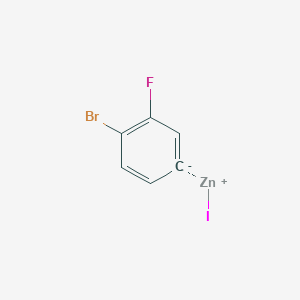

4-Bromo-3-fluorophenylzinc iodide is an organozinc compound with the molecular formula C6H3BrFIZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.

準備方法

4-Bromo-3-fluorophenylzinc iodide can be synthesized through the reaction of 4-bromo-3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-Bromo-3-fluoroiodobenzene+Zinc→4-Bromo-3-fluorophenylzinc iodide

Industrial production methods involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

化学反応の分析

4-Bromo-3-fluorophenylzinc iodide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile. Common reagents include halides, alkoxides, and amines.

Coupling Reactions: It is widely used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the nature of the reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.

科学的研究の応用

Scientific Research Applications of 4-Bromo-3-fluorophenylzinc iodide

This compound, an organozinc compound with the molecular formula C6H3BrFIZn, is a versatile reagent in organic synthesis, particularly known for its reactivity in forming carbon-carbon bonds. It is typically available as a solution in tetrahydrofuran (THF) .

Preparation Methods

This compound is synthesized through the reaction of 4-bromo-3-fluoroiodobenzene with zinc in a solvent like tetrahydrofuran, typically under an inert atmosphere.

The general reaction scheme is:

Industrial production methods optimize this synthetic route for large-scale production, using automated reactors, precise control of reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

This compound participates in various chemical reactions:

- Substitution Reactions: It undergoes nucleophilic substitution, where the zinc atom is replaced by nucleophiles like halides, alkoxides, and amines.

- Coupling Reactions: It is used in cross-coupling reactions such as the Negishi coupling, reacting with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

- Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although less commonly.

The products of these reactions depend on the reagents and conditions. For example, a Negishi coupling reaction would produce a biaryl compound.

Applications in Scientific Research

This compound is utilized in organic synthesis as a reagent for various chemical reactions.

Key applications include:

- Organic Synthesis: It serves as a reagent in organic synthesis.

- Nickel-Catalyzed Reactions: It can be used in nickel-catalyzed dicarbofunctionalization of trifluoropropene, allowing for the introduction of alkyl and aryl groups .

Case Studies

- Synthesis of Polyfunctional Triazenes: Functionalized organozinc reagents, prepared through transmetalation, can be used in Negishi cross-coupling reactions to synthesize polyfunctional triazenes .

- Antibacterial and Anticancer Research: (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide, a compound containing a bromine substituent, has shown antibacterial efficacy against multi-drug resistant strains and anticancer properties by reducing cell proliferation and inducing cell cycle arrest.

- Synthesis of Ethyl 2-f4-f2-fluoro-4-hvdroxyphenyl)cvclohex-3-enyl)acetate: 4-Bromo-3-fluorophenol is used in the synthesis of Ethyl 2-f4-f2-fluoro-4-hvdroxyphenyl)cvclohex-3-enyl)acetate. A solution of Intermediate 43-7 (18.48 g, 62.82 mmol) in DMF (100 mL) was added to a stirred suspension of 4-bromo-3-fluorophenol (10 g, 52.36 mmol), potassium carbonate (21.71 g, 157.07 mmol) and [l,l-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.163 g, 1.41 mmol) in DMF (100 mL) at ambient temperature .

Safety Information

生物活性

4-Bromo-3-fluorophenylzinc iodide is an organozinc compound that plays a significant role in organic synthesis, particularly in cross-coupling reactions. Its biological activity, while not extensively documented, is of interest due to its potential applications in medicinal chemistry and materials science. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, reactivity, and potential therapeutic implications.

Synthesis and Properties

This compound can be synthesized through the reaction of 4-bromo-3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The general reaction can be represented as follows:

This compound is characterized by its reactivity in various coupling reactions, including Suzuki and Negishi cross-couplings, which are essential for the formation of carbon-carbon bonds in organic synthesis .

Antitumor Activity

Recent studies have indicated that organozinc compounds exhibit potential antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the growth of cancer cells in vitro. The mechanism often involves interference with cellular signaling pathways that promote cell proliferation and survival. One study demonstrated that derivatives of arylzinc reagents could induce apoptosis in specific cancer cell lines, suggesting a pathway for therapeutic development .

Mechanistic Insights

The biological mechanisms underlying the activity of organozinc compounds like this compound may involve:

- Inhibition of Kinases : Some studies suggest that organozinc compounds can inhibit kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Gene Expression : Certain organozinc compounds have been reported to affect the expression of genes associated with apoptosis and cell cycle regulation .

Toxicological Profile

The safety profile of this compound is crucial for its use in biological applications. Preliminary toxicological assessments indicate that while acute exposure may lead to irritation, chronic exposure data remain limited. The compound's reactivity suggests potential hazards, necessitating careful handling and further toxicity studies .

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Antitumor Effects : A study published in a peer-reviewed journal evaluated the effects of various organozinc compounds on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability compared to control groups, highlighting its potential as an anticancer agent .

- Mechanistic Study : Research exploring the mechanistic pathways involved in the antitumor activity of organozinc compounds found that these agents modulate key signaling cascades linked to cancer cell survival. The study utilized both in vitro assays and animal models to confirm the efficacy and safety profiles .

特性

IUPAC Name |

1-bromo-2-fluorobenzene-4-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLPPPGLRYYGTO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)F)Br.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。